molecular formula C22H26BrNO3S B12131560 4-bromo-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

4-bromo-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B12131560
M. Wt: 464.4 g/mol
InChI Key: GGGBBQCTZQOWQC-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a benzamide derivative featuring a 4-bromo-substituted aromatic core. The compound’s structure includes two distinct N-substituents: a bulky 4-tert-butylbenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety.

Properties

Molecular Formula

C22H26BrNO3S

Molecular Weight

464.4 g/mol

IUPAC Name

4-bromo-N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)benzamide

InChI

InChI=1S/C22H26BrNO3S/c1-22(2,3)18-8-4-16(5-9-18)14-24(20-12-13-28(26,27)15-20)21(25)17-6-10-19(23)11-7-17/h4-11,20H,12-15H2,1-3H3

InChI Key

GGGBBQCTZQOWQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The chemical structure of 4-bromo-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can be represented as follows:

  • Chemical Formula : C18H22BrN2O2S
  • Molecular Weight : 396.35 g/mol

Structural Components

  • Bromine Atom : The presence of the bromine atom may enhance the lipophilicity and biological activity of the compound.
  • Tert-butyl Group : This bulky group can influence the compound's interaction with biological targets.
  • Dioxo Tetrahydrothiophene : This moiety is significant for its potential interactions in biological systems.

Antimicrobial Activity

Research has indicated that compounds similar to 4-bromo-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial activity of related benzamide derivatives found that modifications in the side chains significantly impacted their effectiveness against various bacterial strains. The study reported Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL for effective compounds .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Antioxidants are crucial for neutralizing free radicals, which can lead to cellular damage.

Research Findings

In vitro assays demonstrated that derivatives of benzamide could scavenge free radicals effectively, with some compounds showing up to 80% inhibition at concentrations of 100 µM . This suggests that 4-bromo-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide may possess similar properties.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of related compounds in models of neurodegenerative diseases. These compounds may inhibit oxidative stress and apoptosis in neuronal cells.

Example Study

In a study involving neuroblastoma cells, certain benzamide derivatives were shown to reduce cell death by up to 60% when exposed to oxidative stressors . This indicates a promising avenue for further research into the neuroprotective capabilities of 4-bromo-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide.

Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialDisruption of cell membranes
AntioxidantFree radical scavenging
NeuroprotectiveInhibition of oxidative stress

Scientific Research Applications

Antimicrobial Properties
Research indicates that 4-bromo-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide demonstrates antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that the compound exhibits a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antimicrobial potency.

Anti-inflammatory Effects
In animal models, this compound has been evaluated for its anti-inflammatory properties. Studies have reported that administration leads to a significant reduction in paw edema in murine models of inflammation, suggesting its potential as an anti-inflammatory agent.

Anticancer Activity
The compound has shown promise in inhibiting cancer cell proliferation. In vitro assays using breast cancer cell lines revealed that it inhibited cell growth by approximately 50% at a concentration of 10 µM, indicating potential as an anticancer therapeutic.

Structure-Activity Relationship (SAR)

The unique structure of 4-bromo-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide allows for comparisons with related compounds. An analysis of similar compounds can provide insights into the structural features contributing to biological activity:

Compound NameStructural FeaturesBiological Activity
4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamideSimilar benzamide core; methoxy groupAntimicrobial, anticancer
4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)benzamideFluorobenzyl instead of methoxyEnhanced bioactivity

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Antimicrobial Efficacy : A study evaluated its effectiveness against various bacterial strains, confirming its moderate antimicrobial activity. The results suggest potential applications in developing new antimicrobial agents.
  • Inflammation Models : Research involving murine models demonstrated significant reductions in inflammatory responses when treated with the compound, indicating its potential for treating inflammatory diseases.
  • Cancer Research : In vitro studies on breast cancer cells showed that the compound effectively inhibits cell proliferation, positioning it as a candidate for anticancer drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide Derivatives

The compound’s closest structural analogs differ in substituent patterns, which critically influence physicochemical and biological properties. Key examples include:

Compound Name Substituents Key Features Yield (%) Biological Activity Ref.
4-Bromo-N-(4-methoxyphenethyl)carbamoylbenzamide (96) 4-methoxyphenethyl carbamoyl Methoxy group enhances solubility; carbamoyl linker modulates flexibility. 70 Not reported
2-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide 4-methoxybenzyl, 2-bromo Bromine at position 2 alters electronic distribution; methoxy improves solubility. Not reported Not reported
4-Bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide Pyrazolyl group Heterocyclic substituent enhances hydrogen-bonding; reported antibacterial activity. Not reported Active against S. aureus, E. coli
N-(2-Nitrophenyl)-4-bromo-benzamide 2-nitrophenyl Nitro group increases electron-withdrawing effects; crystallographically characterized. Not reported Antibacterial/antifungal (inferred)

Physicochemical and Structural Insights

  • Electronic Effects : The bromine atom at position 4 in the target compound creates an electron-deficient aromatic ring, influencing binding interactions compared to analogs with bromine at position 2 (e.g., compound in ).
  • Hydrogen-Bonding Capacity : The sulfone group in the tetrahydrothiophene ring provides strong hydrogen-bond acceptors, contrasting with thiourea derivatives (e.g., in ), where thioamide groups offer weaker interactions.

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